2-(Hexyloxy)ethyl dihydrogen phosphate
Description
2-(Hexyloxy)ethyl dihydrogen phosphate (C₈H₁₉O₅P, molecular weight 226.20 g/mol) is a phosphate ester featuring a hexyloxyethyl group linked to a dihydrogen phosphate moiety. Its structure combines a hydrophobic hexyl chain with a hydrophilic phosphate group, making it amphiphilic.
Properties
CAS No. |
63294-54-2 |
|---|---|
Molecular Formula |
C8H19O5P |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
2-hexoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O5P/c1-2-3-4-5-6-12-7-8-13-14(9,10)11/h2-8H2,1H3,(H2,9,10,11) |
InChI Key |
LTHORJNUXJXZCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexyloxy)ethyl dihydrogen phosphate typically involves the reaction of hexanol with ethylene oxide, followed by phosphorylation. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hexyloxy)ethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds .
Scientific Research Applications
2-(Hexyloxy)ethyl dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Hexyloxy)ethyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is essential in various biochemical reactions and cellular processes .
Comparison with Similar Compounds
2-Hydroxyethyl Dihydrogen Phosphate
- Structure : C₂H₇O₅P (142.05 g/mol), with a hydroxyl group on the ethyl chain instead of a hexyloxy group.
- Properties :
- Applications: Used in biochemical systems (e.g., glycerol-3-phosphate in metabolism) and as a hydrophilic monomer in adhesives .
Bis[2-(Methacryloyloxy)ethyl] Phosphate (BMEP)
- Structure : C₁₀H₁₅O₈P (294.19 g/mol), with methacrylate groups for polymerization.
- Properties: pKa1 ≈ 1.7–2.5, similar to other phosphate esters, but its methacrylate groups enable covalent bonding to dental substrates. HA dissolving capacity: ~0.26–0.28 g/g monomer, comparable to other acidic monomers in dental adhesives .
- Applications : Key component in self-etching dental primers due to its dual reactivity (acidic and polymerizable) .
2-(2-Methyl-5-Nitroimidazol-1-yl)ethyl Dihydrogen Phosphate (MNLS)
- Structure : C₆H₁₀N₂O₆P (246.13 g/mol), featuring a nitroimidazole group for hypoxia targeting.
- Properties: Nitro group enables selective accumulation in hypoxic tumor tissues (e.g., 2.99% ID/g tumor uptake in mice at 120 min). Higher tumor-to-liver ratio (1.03) compared to non-nitro analogs (0.13) .
- Applications : Radiopharmaceutical agent (⁹⁹ᵐTc-labeled) for tumor imaging .
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl Dihydrogen Phosphate
- Structure : C₁₈H₃₉O₇P (398.48 g/mol), with a long ethoxy-alkyl chain.
- Properties :
- Applications: Potential use in detergents or as a nonionic surfactant .
Bis(2-Ethylhexyl) Hydrogen Phosphate (D2EHPA)
- Structure : C₁₆H₃₅O₄P (322.43 g/mol), a branched alkyl phosphate ester.
- Properties :
- Applications : Widely used in hydrometallurgy for solvent extraction .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | pKa1 | LogP | Key Applications |
|---|---|---|---|---|
| 2-(Hexyloxy)ethyl dihydrogen phosphate | 226.20 | ~1.7–2.5* | ~1.5–2.0* | Surfactants, emulsifiers |
| 2-Hydroxyethyl dihydrogen phosphate | 142.05 | 1.7–2.5 | -1.5 | Biochemical systems, adhesives |
| BMEP | 294.19 | 1.7–2.5 | ~0.8 | Dental adhesives |
| MNLS | 246.13 | N/A | ~0.5 | Tumor imaging agents |
| D2EHPA | 322.43 | 1.5–2.0 | >4.0 | Metal extraction |
*Estimated based on analogous compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
